molecular formula C18H19N5O2 B2359078 3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1704620-99-4

3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2359078
CAS RN: 1704620-99-4
M. Wt: 337.383
InChI Key: WIXFGATXLBMUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves reactions such as the hydrogenation of 4-nitro-l-(tetrahydro-pyran-4-yl)-lH-pyrazole with palladium on charcoal in ethanol or methanol . The reaction conditions vary, and the yield can range from 78% to 98% .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are a focus of synthetic and analytical chemistry due to their potential applications in various fields. For example, the synthesis and characterization of novel pyrazole derivatives, including their crystal structures, have been extensively studied to understand their chemical properties and potential applications. Such studies often involve detailed spectral analysis and X-ray crystallography to confirm the structures of these compounds and explore their molecular interactions (Kumara et al., 2018).

Catalyst-Free Synthesis

Research on pyrazole derivatives includes the development of efficient synthesis methods. For instance, a catalyst-free synthesis approach for benzamide derivatives showcases the innovative methods in creating complex molecules under mild conditions, highlighting the evolving synthetic strategies in the field of organic chemistry (Liu et al., 2014).

Functionalization Reactions

The functionalization of pyrazole derivatives is a key area of research, providing insights into the reactivity and potential modifications of these molecules for various applications. Studies on the functionalization reactions offer a deeper understanding of the chemical behavior of pyrazole compounds and their potential for further chemical transformations (Yıldırım et al., 2005).

Application in Material Science

Pyrazole derivatives are also investigated for their potential applications in material science, such as in the development of new polymers. Research into the incorporation of pyrazole moieties into polyamides and polyimides demonstrates the versatility of these compounds in creating materials with desirable thermal and solubility properties (Mikroyannidis, 1997).

Antimicrobial and Antiviral Activities

The exploration of the biological activities of pyrazole derivatives is a significant area of research. Some studies focus on designing and synthesizing pyrazole-containing compounds with potential antimicrobial and antiviral properties, indicating the potential of these molecules in pharmaceutical applications (Hebishy et al., 2020).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(14-3-1-4-17(11-14)22-8-2-7-19-22)21-15-12-20-23(13-15)16-5-9-25-10-6-16/h1-4,7-8,11-13,16H,5-6,9-10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXFGATXLBMUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.